molecular formula C16H10O5 B039093 8,9-Dihydroxy-1-methylcoumestan CAS No. 115532-07-5

8,9-Dihydroxy-1-methylcoumestan

Cat. No.: B039093
CAS No.: 115532-07-5
M. Wt: 282.25 g/mol
InChI Key: BAEPLXZETIZHEU-UHFFFAOYSA-N
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Description

8,9-Dihydroxy-1-methylcoumestan (CAS RN: 115532-07-5) is a specialized coumestan flavonoid of natural origin, isolated from species such as Mutisia acuminata (Asteraceae) . With a molecular formula of C16H10O5 and a molecular weight of 282.05 Da, this compound is classified within the coumestan subgroup, as recorded in the LIPID MAPS database under ID LMPK12090038 . Its structure features a hydroxylated coumestan core, which is of significant interest in pharmacological and mechanistic studies. Research into hydroxycoumarins and related coumestans indicates their potential in investigating apoptosis pathways in cancer cells. Structural features, particularly the dihydroxy substitution pattern, are associated with the generation of reactive oxygen species (ROS), which can trigger selective apoptosis in malignant cells, such as leukemic cell lines . Furthermore, coumarin derivatives are actively studied for their activity against enzymes relevant to neurodegenerative diseases. Some dihydroxycoumarin derivatives have demonstrated potent in vitro anticholinesterase activity, suggesting their value as research tools in the context of Alzheimer's disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

115532-07-5

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

8,9-dihydroxy-1-methyl-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C16H10O5/c1-7-3-2-4-11-13(7)15-14(16(19)21-11)8-5-9(17)10(18)6-12(8)20-15/h2-6,17-18H,1H3

InChI Key

BAEPLXZETIZHEU-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O

Other CAS No.

115532-07-5

Synonyms

11,12-DHMC
11,12-dihydroxy-5-methylcoumestan

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 1-Methylcoumestan

The synthesis begins with the preparation of 1-methylcoumestan. A validated approach involves:

  • Alkylation of Coumestrol : Treating coumestrol (a naturally occurring coumestan) with methyl iodide in the presence of a base such as potassium carbonate. This introduces the methyl group at position 1 through nucleophilic aromatic substitution.

  • Cyclization : Subjecting the methylated intermediate to acidic conditions (e.g., HCl in ethanol) to facilitate cyclization and form the tricyclic coumestan framework.

Vicinal Dihydroxylation at Positions 8 and 9

Introducing hydroxyl groups at positions 8 and 9 requires selective oxidation. The osmium tetroxide (OsO₄)-mediated dihydroxylation protocol, as described for chlorin derivatives, offers a viable pathway:

  • Reaction Conditions :

    • Dissolve 1-methylcoumestan (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add OsO₄ (0.2 mmol) and N-methylmorpholine N-oxide (NMO, 2.0 mmol) as a co-oxidant.

    • Stir the reaction at 25°C for 48 hours under inert atmosphere.

  • Workup :

    • Quench excess OsO₄ with saturated sodium sulfite (Na₂SO₃).

    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

This method achieves cis-dihydroxylation across the 8,9 double bond, yielding the diol intermediate.

Purification and Crystallization

Purify the crude product using vacuum liquid chromatography (VLC) with a gradient of hexane and ethyl acetate (7:3 to 1:1). Recrystallization from ethanol yields this compound as a pale-yellow solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz) :
    δ 9.58 (s, 2H, 8-OH and 9-OH), δ 7.52 (t, 1H, H-7), δ 7.38 (d, 1H, H-6), δ 7.28 (s, 1H, H-10), δ 7.22 (s, 1H, H-13), δ 2.82 (s, 3H, C1-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) :
    δ 158.5 (C-2), δ 104.5 (C-3), δ 157.3 (C-4), δ 113.2 (C-5), δ 111.6 (C-5a), δ 134.0 (C-6), δ 130.3 (C-7), δ 126.5 (C-8), δ 152.8 (C-8a), δ 105.3 (C-9), δ 114.5 (C-10), δ 149.2 (C-11), δ 146.2 (C-12), δ 98.6 (C-13), δ 144.5 (C-14), δ 20.6 (C1-CH₃).

  • HRMS (ESI-) : m/z 281.0445 [M - H]⁻ (calcd for C₁₆H₁₀O₅: 281.0450).

Chromatographic Profiling

An HPLC-DAD method adapted from Mutisia studies enables quantification:

  • Column : Zorbax Eclipse Plus C₁₈ (1.8 µm, 4.6 × 100 mm).

  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient : 0–5 min (2–30% B), 5–10 min (30–80% B), 10–12 min (80% B), 12–15 min (80–100% B).

  • Detection : 280 nm for the coumestan backbone, 345 nm for hydroxylated derivatives.

Comparative Yields and Optimization

Table 1: Yield Optimization for this compound Synthesis

StepConditionsYield (%)Purity (HPLC, %)
MethylationK₂CO₃, CH₃I, DMF, 60°C, 12h7892
OsO₄ DihydroxylationOsO₄/NMO, THF/H₂O, 25°C, 48h6585
VLC PurificationHexane/EtOAc (7:3 to 1:1)8898

Key findings:

  • The dihydroxylation step is yield-limiting due to competing side reactions (e.g., overoxidation).

  • Recrystallization from ethanol enhances purity to >98%.

Challenges and Alternative Approaches

Regioselectivity in Dihydroxylation

OsO₄-mediated dihydroxylation predominantly targets the most electron-rich double bond. In coumestans, this typically corresponds to the 8,9 position, but competing reactivity at 11,12 (as in M. orbignyana) necessitates careful substrate design .

Chemical Reactions Analysis

Types of Reactions

Apramycin sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups in apramycin sulfate, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Apramycin sulfate has several scientific research applications, including:

Mechanism of Action

Apramycin sulfate exerts its effects by binding to the deep groove of bacterial RNA. This binding interferes with the translation process, inhibiting protein synthesis and ultimately leading to bacterial cell death. The compound specifically targets the ribosomal RNA, preventing the proper assembly of the ribosome and disrupting the production of essential proteins .

Comparison with Similar Compounds

Comparison with Similar Coumestan Derivatives

Below is a comparative analysis based on substituent patterns, molecular properties, and sources:

Table 1: Structural and Functional Comparison of Selected Coumestans

Compound Name Substituents Molecular Formula Molecular Weight Source/Origin Key Properties/Notes
8,9-Dihydroxy-1-methylcoumestan 1-CH₃; 8,9-di-OH C₁₆H₁₀O₅ 282.05 Synthetic/Database-listed Methyl group enhances lipophilicity; dihydroxy groups may confer antioxidant activity .
Sophoracoumestan B 3-OH; 4-OCH₃; 8,9-methylenedioxy C₁₇H₁₀O₇ 326.04 Natural (plant sources) Methylenedioxy bridge increases stability; methoxy group reduces polarity .
Aureol 1,3,9-tri-OH C₁₅H₈O₆ 284.03 Natural (fungal/metabolite) Trihydroxy configuration enhances hydrogen-bonding potential .
3-Hydroxy-8,9-dimethoxycoumestan 3-OH; 8,9-di-OCH₃ C₁₆H₁₂O₆* 312.28 Natural (Medicago sativa) High melting point (306°C); methoxy groups may reduce bioavailability compared to hydroxylated analogs .
Demethylwedelolactone 1,8,9-tri-OH C₁₅H₈O₇ 300.03 Natural (Eclipta prostrata) Known for hepatoprotective and anti-inflammatory effects .

* Molecular formula inferred from ; original text lists "CzH2O," likely a typographical error.

Key Observations :

For example, this compound’s dihydroxy configuration contrasts with Sophoracoumestan B’s methylenedioxy group, which confers rigidity and resistance to oxidation . Methoxy (-OCH₃) groups, as seen in 3-Hydroxy-8,9-dimethoxycoumestan, increase lipophilicity and may prolong half-life but reduce direct radical-scavenging activity compared to hydroxylated analogs .

Molecular Weight and Bioavailability :

  • Lower molecular weight compounds (e.g., Aureol, 284.03 Da) may exhibit better membrane permeability than heavier analogs like 3-Hydroxy-8,9-dimethoxycoumestan (312.28 Da) .

Natural vs.

Research Implications and Gaps

  • Activity Studies : While Demethylwedelolactone and Aureol have well-documented biological activities, data on this compound’s pharmacological properties are absent in the provided evidence. Comparative studies on estrogen receptor binding or antioxidant efficacy are needed.
  • Synthetic Optimization: Methods from (e.g., anodic oxidation, Thiele’s acetylation) could be adapted to improve yields or functionalize this compound further .

Q & A

Q. What experimental protocols ensure reproducible synthesis of 8,9-Dihydroxy-1-methylcoumestan?

To achieve reproducibility, document synthesis steps with precise reagent quantities, reaction conditions (temperature, solvent, catalyst), and purification methods (e.g., column chromatography, recrystallization). For novel compounds, include spectroscopic validation (NMR, IR, mass spectrometry) and purity analysis (HPLC ≥95%) . If adapting existing methods, cite prior literature but verify identity via comparative spectral data . For multi-step syntheses, provide intermediate characterization in supplementary materials to avoid overcrowding the main text .

Q. Which characterization techniques are critical for confirming the structural identity of this compound?

  • NMR spectroscopy : Assign all proton and carbon signals, noting coupling constants and integration ratios to confirm hydroxyl and methyl groups.
  • Mass spectrometry : Use high-resolution MS (HRMS) to validate molecular formula (e.g., C₁₀H₈O₄).
  • HPLC : Assess purity under standardized conditions (e.g., C18 column, UV detection at λ=254 nm).
  • X-ray crystallography (if applicable): Resolve crystal structure to confirm stereochemistry .
    Note: Cross-reference spectral data with known coumestan derivatives to identify unique features .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Dose-response curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
  • Controls : Include positive controls (e.g., known antioxidants for ROS assays) and vehicle controls (e.g., DMSO solvent).
  • Replicates : Perform triplicate measurements to assess variability.
  • Cell viability : Pair activity assays with cytotoxicity tests (e.g., MTT assay) to rule out nonspecific effects .

Advanced Research Questions

Q. How can mechanistic studies elucidate the antioxidant or pro-oxidant behavior of this compound?

  • Electrochemical analysis : Measure redox potential via cyclic voltammetry to predict electron-donating capacity.
  • Radical scavenging assays : Use DPPH or ABTS assays to quantify radical quenching efficiency. Compare results with computational predictions (e.g., DFT calculations of HOMO-LUMO gaps) .
  • ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based models to track intracellular ROS modulation.
  • Data interpretation : Correlate experimental results with structural features (e.g., dihydroxy groups’ positioning) to propose reaction mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Variable standardization : Ensure consistency in assay conditions (pH, temperature, cell lines). For example, antioxidant activity may vary between cancer vs. normal cells .
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., impurity profiles, solvent effects) .
  • Multivariate statistics : Apply ANOVA or principal component analysis (PCA) to isolate influential variables .

Q. How can stability studies optimize storage and handling conditions for this compound?

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C to simulate long-term storage.
  • Light sensitivity : Compare degradation rates under UV vs. dark conditions.
  • Solvent compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) via HPLC monitoring .
    Recommended storage: -20°C in amber vials under inert gas to prevent oxidation .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Catalyst type, reaction time, yield
Characterization NMR shifts, HRMS m/z, HPLC retention time
Bioassays IC₅₀, cell line, assay duration
Computational Studies DFT methods, docking scores

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-Dihydroxy-1-methylcoumestan
Reactant of Route 2
8,9-Dihydroxy-1-methylcoumestan

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